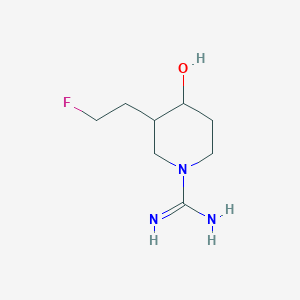

3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide

Description

Properties

IUPAC Name |

3-(2-fluoroethyl)-4-hydroxypiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN3O/c9-3-1-6-5-12(8(10)11)4-2-7(6)13/h6-7,13H,1-5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNCRPCOBZBGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

The chemical structure of this compound features a piperidine ring with a hydroxyl group and a carboximidamide functional group. The presence of the fluorinated ethyl moiety enhances its pharmacological properties, including metabolic stability and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom in the structure increases lipophilicity, which may facilitate better membrane permeability and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways related to cell proliferation and survival.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on current research findings:

Case Study 1: Antiparasitic Activity

In a study investigating novel inhibitors against Trypanosoma brucei, this compound was identified as a potent inhibitor of trypanothione reductase (TbTR). The compound demonstrated significant antiparasitic activity in vitro, effectively reducing parasite viability by targeting the enzyme crucial for maintaining redox balance within the parasite cells. This highlights its potential as a therapeutic agent for treating Human African Trypanosomiasis.

Case Study 2: Androgen Receptor Antagonism

Another study explored the compound's role as an androgen receptor modulator. It exhibited high affinity for the androgen receptor and demonstrated strong antagonistic activity in prostate cancer cell lines. This suggests that this compound could serve as a promising candidate for prostate cancer therapies where androgen receptor modulation is beneficial.

Research Findings

Recent findings indicate that compounds similar to this compound show promise in various therapeutic areas. For instance:

- The compound's structural modifications can lead to enhanced selectivity and potency against specific targets.

- Ongoing research aims to optimize its pharmacokinetic properties to improve its efficacy and reduce potential side effects.

Scientific Research Applications

Structure

The compound features a piperidine ring with a hydroxyl group and a carboximidamide functional group, which are critical for its biological activity. The presence of the fluorinated ethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Inhibition of Stearoyl-CoA Desaturase (SCD)

Research indicates that derivatives similar to 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide act as selective inhibitors of SCD, an enzyme involved in lipid metabolism. Inhibition of SCD has implications for treating metabolic disorders such as obesity and type 2 diabetes. The compound's ability to modulate lipid synthesis may provide therapeutic avenues for conditions associated with dyslipidemia .

Anti-parasitic Activity

The compound has shown promise in inhibiting the growth of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). High-throughput screening identified it as a potent inhibitor of trypanothione reductase (TbTR), crucial for the parasite's survival. X-ray crystallography revealed binding interactions that could guide further optimization for enhanced efficacy against this pathogen .

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, there is potential for This compound to exhibit neuroprotective properties. Preliminary studies suggest that it may influence neurotransmitter systems, warranting further investigation into its effects on neurological disorders .

Case Study 1: Inhibition of SCD

A study demonstrated that compounds structurally related to This compound significantly reduced lipid accumulation in cellular models of obesity. The results indicated a decrease in triglyceride levels and improved insulin sensitivity, suggesting a potential role in managing metabolic syndrome .

Case Study 2: Anti-trypanosomatidal Activity

In vitro assays showed that the compound effectively inhibited Trypanosoma brucei growth at low micromolar concentrations. The study utilized luminescence-based assays to quantify TbTR activity, confirming the compound's specificity and potency against the target enzyme without affecting human homologs .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide with analogous compounds:

Physicochemical and Pharmacokinetic Properties

- Fluoroethyl vs. Ethyl : The 2-fluoroethyl group in the target compound and FE@SNAP reduces oxidative metabolism, extending half-life compared to ethyl analogs .

- Carboximidamide vs.

- Hydroxyl Group Positioning : The 4-hydroxyl group in the target compound and Example Compound () may confer stereoselective binding to enzymes or receptors, similar to hydroxylated piperidines in kinase inhibitors .

Preparation Methods

Synthesis of 4-Hydroxypiperidine Core

The 4-hydroxypiperidine scaffold is a crucial intermediate for the target compound. Established methods for preparing 4-hydroxypiperidine hydrochloride provide a foundation for subsequent functionalization.

Hydrochloride Salt Preparation : A common approach involves treating tert-butyl 4-hydroxypiperidine-1-carboxylate with hydrochloric acid in 1,4-dioxane at room temperature for 2 hours. This reaction yields 4-hydroxypiperidine hydrochloride as an off-white solid with high yield (~99%).

Alternative Method via 4-Acetoxypiperidine Hydrochloride : Another reported method includes dissolving 4-piperidone hydrochloride in methanol, followed by rotary evaporation and recrystallization to obtain 4-piperidinol. Subsequent acetylation with acetic anhydride in the presence of sulfamic acid catalyst produces 4-acetoxypiperidine hydrochloride, which can be further processed to yield 4-hydroxypiperidine derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | tert-butyl 4-hydroxypiperidine-1-carboxylate + HCl in 1,4-dioxane, 2 h, RT | 4-Hydroxypiperidine hydrochloride (99% yield) |

| 2 | 4-Piperidone hydrochloride dissolved in methanol, rotary evaporation, recrystallization with n-hexane | 4-Piperidinol intermediate |

| 3 | Acetic anhydride + sulfamic acid catalyst, stirring | 4-Acetoxypiperidine hydrochloride |

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is typically introduced via nucleophilic substitution or alkylation reactions on the piperidine nitrogen or hydroxyl group, depending on the synthetic route.

Alkylation Approach : The nitrogen atom of the piperidine ring can be alkylated with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions to attach the fluoroethyl group. This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Fluoroethylation of Hydroxyl Group : Alternatively, the hydroxyl group at the 4-position can be selectively modified by converting it into a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with a fluoride source to introduce the fluoroethyl moiety.

The precise conditions (solvent, temperature, base, catalyst) vary depending on the starting materials and desired selectivity, but typical solvents include acetonitrile or DMF, with bases such as potassium carbonate or sodium hydride.

Formation of the Carboximidamide Moiety

The carboximidamide group (–C(=NH)NH2) is introduced at the nitrogen of the piperidine ring through amidination reactions.

Amidination of Piperidine Nitrogen : This can be achieved by reacting the N-substituted piperidine intermediate with reagents such as S-methylisothiourea or amidine derivatives under acidic or neutral conditions. Carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be employed to facilitate the formation of the carboximidamide group.

Purification and Characterization : The resulting compound is typically purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the presence of the carboximidamide functionality.

Summary Table of Preparation Steps

Research Findings and Considerations

The synthesis of 4-hydroxypiperidine derivatives is well-documented and provides a robust starting point for further functionalization.

Alkylation with fluoroalkyl halides requires careful control to avoid side reactions, and reaction conditions must be optimized for yield and selectivity.

Carbodiimide-mediated amidination is an effective method to install the carboximidamide group, with EDC being a commonly used coupling agent.

Purification steps such as recrystallization and chromatography are critical for obtaining high-purity final products suitable for biological or pharmaceutical applications.

No direct, single-step synthesis of this compound was found in the reviewed literature; the synthesis is typically multi-step, building from well-known intermediates.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Fluoroethyl)-4-hydroxypiperidine-1-carboximidamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:

- Catalyst selection : Use of palladium or copper catalysts for fluorinated group incorporation .

- Temperature control : Elevated temperatures (70–100°C) for ring closure or fluorination steps, monitored via HPLC to track intermediates .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via NMR (e.g., δ 2.56 ppm for methyl groups) and LCMS (>95% purity thresholds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use multi-modal analytical validation:

- NMR spectroscopy : Assign peaks for the fluorinated ethyl group (e.g., ¹⁹F NMR for fluorine environment) and piperidine ring protons .

- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 311.1 for related analogs) .

- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What common reaction pathways are observed for this compound, and how are side products minimized?

Methodological Answer:

- Oxidation/Reduction : Use controlled agents like H₂O₂ for oxidation or NaBH₄ for reduction, with real-time monitoring via TLC .

- Substitution reactions : Optimize solvent polarity (e.g., DMF for SN2 mechanisms) to suppress elimination byproducts .

- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive steps .

Advanced Research Questions

Q. How can contradictory reactivity data between this compound and its analogs be resolved?

Methodological Answer:

- Comparative DFT studies : Analyze electronic effects of fluorine positioning using Gaussian09 to predict nucleophilic sites .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with target biomolecules to explain discrepancies in biological activity .

- Cross-validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffers) to isolate variables .

Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

- In vitro assays : Use kinase inhibition screens (e.g., ATP-binding assays) to identify target interactions .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified fluorinated groups (e.g., 4-(1,1-Difluoroethyl) analogs) to assess potency trends .

- Metabolic stability : Incubate with liver microsomes and quantify degradation via UPLC-MS/MS .

Q. How can computational methods enhance the design of this compound derivatives?

Methodological Answer:

- Quantum mechanical modeling : Simulate reaction pathways (e.g., transition states for fluorination) using ORCA software .

- Machine learning : Train models on PubChem datasets to predict solubility or toxicity .

- Docking studies : AutoDock Vina to prioritize derivatives with high affinity for disease-relevant proteins (e.g., kinases) .

Q. What role does the fluorine substituent play in the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity assays : Compare logP values of fluorinated vs. non-fluorinated analogs via shake-flask methods .

- Hydrogen-bonding analysis : IR spectroscopy to evaluate fluorine’s impact on hydrogen-bond acceptor capacity .

- Thermal stability : DSC/TGA to correlate fluorine substitution with melting point elevation .

Q. How should researchers address hazards associated with handling fluorinated piperidine derivatives?

Methodological Answer:

- Ventilation : Use fume hoods for reactions releasing HF gas (e.g., fluorination steps) .

- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .

- Waste disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.